Hesperetin 5-O-glucoside

Vue d'ensemble

Description

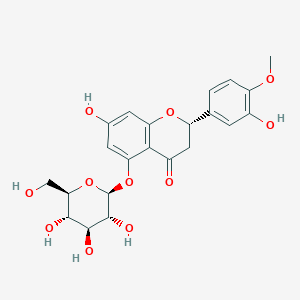

The compound Hesperetin 5-O-glucoside is a complex organic molecule. It features a chromen-4-one core structure with multiple hydroxyl groups and a methoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. Key steps may include:

Formation of the chromen-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

Glycosylation: The attachment of the trihydroxy-6-(hydroxymethyl)oxan-2-yl group can be achieved through glycosylation reactions using suitable glycosyl donors and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted derivatives with new functional groups.

Applications De Recherche Scientifique

Diabetes Management

Hesperetin 5-O-glucoside's role in diabetes management is supported by its ability to inhibit PTP1B, which is a target for enhancing insulin sensitivity. In vitro studies have demonstrated that this compound can lower blood glucose levels by promoting insulin signaling pathways, making it a candidate for further clinical exploration as an anti-diabetic agent .

Cancer Treatment

The selective cytotoxicity of hesperetin derivatives against cancer cells has been documented. This compound has shown effectiveness in inhibiting the growth of various cancer cell lines while sparing normal cells, suggesting its potential as an adjunct therapy in cancer treatment . Studies indicate that it may enhance the efficacy of conventional chemotherapeutic agents by overcoming resistance mechanisms .

Anti-allergic Properties

Research has indicated that this compound can modulate immune responses, specifically through its effects on IgE antibody formation. In vivo studies using animal models demonstrated that this compound could significantly reduce IgE levels, indicating its potential as an anti-allergic agent .

Comparative Efficacy of Hesperetin Derivatives

The following table summarizes the comparative efficacy of hesperetin derivatives, including this compound, based on their biological activities:

| Compound | PTP1B Inhibition (IC50 µM) | Antioxidant Activity | Anti-inflammatory Activity | Cytotoxicity against Cancer Cells |

|---|---|---|---|---|

| Hesperetin | 288.01 | Moderate | Moderate | Low |

| Hesperetin 7-O-glucoside | Not Active | Low | Low | Moderate |

| This compound | 37.14 | High | High | High |

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

Antioxidant activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory activity: The compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX).

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one: Lacks the glycosyl group.

(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one: Lacks the trihydroxy-6-(hydroxymethyl)oxan-2-yl group.

Uniqueness

The presence of the trihydroxy-6-(hydroxymethyl)oxan-2-yl group in Hesperetin 5-O-glucoside distinguishes it from similar compounds, potentially enhancing its biological activity and solubility.

Activité Biologique

Hesperetin 5-O-glucoside is a flavonoid glycoside derived from hesperetin, a compound abundant in citrus fruits. This article explores the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, antibacterial, and potential anticancer properties. The findings are supported by diverse research studies, highlighting the compound's significance in pharmacology and nutrition.

This compound is characterized by the addition of a glucose moiety to the 5-position of the hesperetin molecule. This modification affects its solubility and biological activity compared to its aglycone form. The partition coefficients indicate that hesperetin has a higher lipophilicity than hesperidin and its glucosides, which can influence their absorption and efficacy in biological systems.

Antioxidant Activity

This compound exhibits significant antioxidant activity. In various in vitro assays, it has been shown to scavenge free radicals effectively. For instance, studies report that hesperetin demonstrates superior radical scavenging activity compared to both hesperidin and hesperidin glucoside at similar concentrations .

Table 1: Antioxidant Activity of Hesperetin Derivatives

| Compound | IC50 (µM) |

|---|---|

| Hesperetin | 899.14 ± 2.52 |

| Hesperidin | 1409.41 ± 3.43 |

| Hesperidin Glucoside | 1407.64 ± 3.73 |

| Ascorbic Acid (Control) | 48.74 |

Anti-Inflammatory Effects

Research indicates that this compound can significantly reduce levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cell cultures . In murine macrophage RAW264.7 cells, treatment with this compound resulted in decreased expression of these mediators, suggesting its potential as an anti-inflammatory agent.

Table 2: Effects on Inflammatory Mediators

| Compound | NO Production (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|---|

| Control | High | High | High |

| Hesperetin | Low | Low | Low |

| Hesperidin | Moderate | Moderate | Moderate |

| Hesperetin Glucoside | Low | Low | Low |

Antibacterial Activity

This compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it has a higher antibacterial activity than hesperidin and comparable activity to hesperetin itself . The compound's effectiveness varies depending on the bacterial strain tested.

Table 3: Antibacterial Activity Against Bacterial Strains

| Bacterial Strain | Hesperetin (Zone of Inhibition) | Hesperidin (Zone of Inhibition) | Hesperetin Glucoside (Zone of Inhibition) |

|---|---|---|---|

| Staphylococcus aureus | Significant | Moderate | Significant |

| Escherichia coli | Significant | Low | Moderate |

Potential Anticancer Activity

Emerging studies suggest that hesperetin derivatives, including 5-O-glucoside, may possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways . However, further studies are required to elucidate these effects comprehensively.

Case Studies and Clinical Implications

- Bioavailability Studies : Clinical trials have shown that the bioavailability of hesperetin-5-O-glucoside is significantly enhanced compared to its parent compound, hesperidin. This increased bioavailability correlates with improved biological activities, making it a promising candidate for dietary supplements aimed at enhancing health benefits associated with citrus consumption .

- In Vivo Studies : Animal models have demonstrated that dietary supplementation with hesperetin-5-O-glucoside leads to reduced markers of oxidative stress and inflammation, supporting its potential role in chronic disease prevention .

Propriétés

IUPAC Name |

7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O11/c1-30-13-3-2-9(4-11(13)25)14-7-12(26)18-15(31-14)5-10(24)6-16(18)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLBWGKNSBMTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hesperetin 5-O-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69651-80-5 | |

| Record name | Hesperetin 5-O-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

257 - 258 °C | |

| Record name | Hesperetin 5-O-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Hesperetin 5-O-glucoside a potential therapeutic agent for diabetes?

A1: this compound exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) []. PTP1B is an enzyme involved in regulating insulin signaling, and its inhibition can enhance insulin sensitivity, making it a target for diabetes treatment.

Q2: How does the structure of this compound influence its PTP1B inhibitory activity?

A2: Research suggests that the presence, position, and type of sugar moiety significantly impact the inhibitory activity of Hesperetin derivatives against PTP1B []. Specifically, the glucose molecule at the C-5 position in this compound seems crucial for its enhanced activity compared to Hesperetin, which lacks this sugar moiety [].

Q3: What is the mechanism of PTP1B inhibition by this compound?

A3: Kinetic studies have revealed that this compound acts as a mixed-type inhibitor of PTP1B []. This implies that the compound can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity.

Q4: Is there evidence supporting the interaction between this compound and PTP1B?

A4: Yes, molecular docking studies demonstrate that this compound exhibits a strong binding affinity to key amino acid residues within the allosteric site of PTP1B []. This suggests a favorable interaction between the compound and the enzyme, supporting its inhibitory potential.

Q5: Beyond PTP1B inhibition, does this compound exhibit other biological activities?

A5: Research indicates that this compound, alongside other flavonoids, contributes to the citrus flavor and improved antioxidant activity of citrus flower-green tea []. While it did not show significant triglyceride-lowering effects in a study on hyperlipidemic rats, it did demonstrate a notable hypocholesterolemic effect [].

Q6: What analytical techniques are employed to identify and quantify this compound?

A6: Various analytical techniques are used to study this compound. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is commonly employed for identification and quantification in complex mixtures like plant extracts []. In addition, techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS/MS) can provide detailed phytochemical profiling, identifying this compound alongside other compounds present in plant extracts [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.